4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride
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Overview
Description
4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, a nitro group, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
The synthesis of 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from simpler benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring.
Methoxylation: Adding a methoxy group to the benzene ring.
Fluorination: Introducing a fluorine atom to the benzene ring.
Sulfonylation: Adding a sulfonyl chloride group to the benzene ring.
Each of these steps requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while sulfonylation might involve the use of chlorosulfonic acid .
Chemical Reactions Analysis
4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound is highly reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like ammonia for substitution reactions .
Scientific Research Applications
4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate esters. The nitro group can participate in redox reactions, while the fluorine and methoxy groups influence the compound’s electronic properties .
Comparison with Similar Compounds
Similar compounds include:
- 2-Fluoro-5-methoxybenzenesulfonyl chloride
- 4-Fluoro-3-nitrobenzenesulfonyl chloride
- 2-Nitrobenzenesulfonyl chloride
Properties
Molecular Formula |
C7H5ClFNO5S |
---|---|
Molecular Weight |
269.64 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5ClFNO5S/c1-15-6-2-4(9)5(10(11)12)3-7(6)16(8,13)14/h2-3H,1H3 |
InChI Key |
DSFQYTSRQCMGGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)[N+](=O)[O-])S(=O)(=O)Cl |
Origin of Product |
United States |
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